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molecular formula C10H19NO B2737248 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane CAS No. 374795-01-4

3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane

Cat. No. B2737248
M. Wt: 169.268
InChI Key: PKTOPEWHIUEXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07105507B2

Procedure details

Trifluoroacetic acid (20 mL) was added to a solution of 1-(1,1-dimethylethyl) 4-(hydroxymethyl)-4-(2-methyl-2-propenyl)-1-piperidinecarboxylate (Description 90, 1.14 g, 4.2 mmol) in dichloromethane (4 mL) and the mixture was stirred at room temperature for 2 hours. The solvent was evaporated under reduced pressure and water (40 mL) was added. The pH was adjusted to 12 with aqueous sodium hydroxide (4M) and the mixture was extracted with ethyl acetate (4×40 mL). The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was dissolved in ethanol (10 mL) and ethereal hydrogen chloride (1M, 10 mL) was added. The solvent was evaporated under reduced pressure and the residue was triturated with ethyl acetate (15 mL). The solid was collected and dried in vacuo to give the title compound as a colorless solid (483 mg, 56%). m/z (ES+) 170 (M+1).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
1-(1,1-dimethylethyl) 4-(hydroxymethyl)-4-(2-methyl-2-propenyl)-1-piperidinecarboxylate
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[OH:8][CH2:9][C:10]1([CH2:23][C:24]([CH3:26])=[CH2:25])[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]1>ClCCl>[CH3:25][C:24]1([CH3:26])[CH2:23][C:10]2([CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH2:9][O:8]1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
1-(1,1-dimethylethyl) 4-(hydroxymethyl)-4-(2-methyl-2-propenyl)-1-piperidinecarboxylate
Quantity
1.14 g
Type
reactant
Smiles
OCC1(CCN(CC1)C(=O)OC(C)(C)C)CC(=C)C
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure and water (40 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (4×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol (10 mL)
ADDITION
Type
ADDITION
Details
ethereal hydrogen chloride (1M, 10 mL) was added
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ethyl acetate (15 mL)
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OCC2(C1)CCNCC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 483 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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